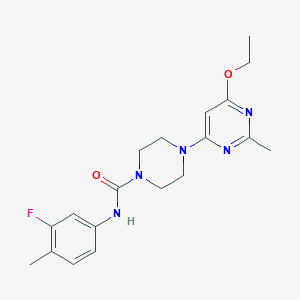

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine in the presence of a base such as sodium ethoxide.

Ethoxy and Methyl Substitution: The ethoxy and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.

Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.

Carboxamide Formation: The final step involves the coupling of the pyrimidine derivative with the piperazine derivative using a coupling reagent such as carbonyldiimidazole (CDI) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound is primarily investigated for its potential as a therapeutic agent. Its structure allows for interactions with specific biological targets, making it a candidate for drug development.

Potential Therapeutic Applications:

- Antiviral Activity: Research indicates that derivatives of pyrimidine compounds, including this one, exhibit antiviral properties. For instance, modifications at the C-2 and N-3 positions have shown enhanced inhibitory activity against reverse transcriptase, suggesting potential applications in treating viral infections .

- Anticancer Properties: The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been documented. In vitro studies have demonstrated that similar compounds can selectively inhibit carbonic anhydrases associated with tumor growth, indicating a pathway for anticancer drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the ethoxy and methyl groups on the pyrimidine ring plays a significant role in modulating biological activity.

Key Findings:

- Modification Impact: Substituents on the pyrimidine ring significantly affect the compound's biological activity. For example, varying the substituents can lead to increased potency against specific cancer cell lines .

| Modification | Biological Activity | Reference |

|---|---|---|

| C-2 Halogenation | Enhanced RT inhibition | |

| N-3 Substitution with Pyridine | Increased anticancer efficacy |

Case Studies and Experimental Data

Several studies have been conducted to evaluate the efficacy of this compound and its derivatives:

Case Study 1: Antiviral Efficacy

A study focusing on the antiviral properties of pyrimidine derivatives showed that compounds similar to 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide demonstrated significant activity against HIV reverse transcriptase at low micromolar concentrations .

Case Study 2: Cancer Cell Line Studies

In vitro assays conducted on various human cancer cell lines revealed that modifications of this compound led to IC50 values ranging from 0.96 µg/mL to lower concentrations, indicating promising anticancer activity .

Wirkmechanismus

The mechanism of action of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide

- 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-bromo-4-methylphenyl)piperazine-1-carboxamide

Uniqueness

The uniqueness of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the fluorine atom enhances its metabolic stability and binding affinity to target proteins, making it a valuable compound for drug development and other scientific research applications.

Biologische Aktivität

The compound 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Ring : The initial step includes the reaction of appropriate starting materials to construct the pyrimidine structure.

- Introduction of Ethoxy Groups : Ethoxy groups are introduced via nucleophilic substitution reactions.

- Benzamide Formation : The final step involves amide coupling to create the benzamide structure.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of pyrimidine have shown effectiveness against respiratory syncytial virus (RSV) with EC50 values ranging from 5 to 28 μM, suggesting that the target compound may also possess similar activity due to its structural characteristics .

Enzyme Inhibition

The compound is believed to interact with specific enzymes, potentially modulating their activity. For example, some related compounds have demonstrated inhibition of protein kinases, which are crucial in regulating cellular functions such as proliferation and apoptosis .

The proposed mechanism of action for this compound involves:

- Binding to Enzymes and Receptors : The compound likely binds to specific molecular targets, such as protein kinases or viral proteins, leading to modulation of their activity.

- Alteration of Signaling Pathways : By inhibiting these targets, the compound may disrupt critical signaling pathways involved in disease processes.

Case Studies and Research Findings

Several studies have evaluated the biological activity and safety profile of compounds related to the target structure:

- Neurotoxicity Assessment : A study exploring analogs similar to this compound found varying degrees of neurotoxicity associated with specific substitutions on the piperazine ring. Compounds that were substrates for monoamine oxidase (MAO-B) exhibited neurotoxic effects, indicating a potential risk profile that must be assessed for the target compound .

- Antimicrobial Screening : In vitro tests have shown that related piperazine derivatives possess moderate to excellent antimicrobial activity, suggesting that the target compound may also exhibit similar properties against bacterial strains .

- Kinase Inhibition Studies : The structural analysis has revealed that certain derivatives can effectively inhibit kinase activity, which is critical for cancer therapeutics. The selectivity index (TC50/IC50) reported in some studies indicates a promising therapeutic window for further development .

Data Tables

To summarize the biological activities and findings related to this compound, the following tables provide a clear overview:

| Activity Type | EC50 Value (μM) | Comments |

|---|---|---|

| Antiviral | 5 - 28 | Effective against RSV |

| Enzyme Inhibition | Variable | Potential modulation of kinase activities |

| Neurotoxicity | Varies | Associated with MAO-B substrate status |

Eigenschaften

IUPAC Name |

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN5O2/c1-4-27-18-12-17(21-14(3)22-18)24-7-9-25(10-8-24)19(26)23-15-6-5-13(2)16(20)11-15/h5-6,11-12H,4,7-10H2,1-3H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHBMRIUKVENDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)C)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.